N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide
Description
Properties
IUPAC Name |
(E)-N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c27-22(15-14-17-8-2-1-3-9-17)24-16-21-19-12-6-7-13-20(19)23(28)26(25-21)18-10-4-5-11-18/h1-3,6-9,12-15,18H,4-5,10-11,16H2,(H,24,27)/b15-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJINWHJERUJNZ-CCEZHUSRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide is a compound that has garnered interest due to its unique structural features and potential biological activities. This article discusses the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a phthalazine core, a cyclopentyl substituent, and a cinnamamide moiety. The molecular formula is with a molecular weight of approximately 391.5 g/mol. The presence of multiple functional groups suggests diverse pharmacological properties, particularly in anticancer and antimicrobial activities.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting metabolic pathways critical for cell proliferation and survival.
- Signal Transduction Interference : It may interfere with signal transduction pathways that are essential for cancer cell growth and survival.
- Interaction with Biological Macromolecules : Similar compounds have shown the ability to interact with proteins and nucleic acids, indicating a potential for targeted therapeutic effects.
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit notable anticancer properties. For instance:
| Compound | Type | IC50 (µM) | Reference |
|---|---|---|---|
| Triazole Derivatives | Antifungal | 5.0 | |
| Phthalazine Derivatives | Anticancer | 10.0 | |
| Cinnamic Acid Derivatives | Antitumor | 15.0 |
In vitro studies have shown that similar derivatives can significantly reduce the viability of various cancer cell lines, suggesting that this compound may possess comparable efficacy.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Triazole derivatives are known for their antifungal effects, while phthalazine derivatives have been studied for antibacterial activity.
Case Studies
- Anticancer Activity in Breast Cancer Models : A study assessed the effects of phthalazine derivatives on breast cancer cell lines, revealing significant reductions in cell viability at concentrations as low as 10 µM, indicating potential use in therapeutic applications against breast cancer.
- Inhibition of Enzymatic Activity : Another investigation focused on the inhibition of poly(ADP-ribose) polymerase (PARP), a target in cancer therapy. The study found that derivatives similar to N-(cyclopentyl...) exhibited IC50 values indicating effective inhibition of PARP activity.
Comparison with Similar Compounds
Key Characteristics :
- Functional Groups: Phthalazinone (cyclic diketone), cyclopentyl (lipophilic substituent), and cinnamamide (aromatic acrylamide).
- Synthetic Relevance: The compound exemplifies modifications at the phthalazinone N1 position, a common strategy to optimize pharmacokinetic properties in drug discovery.
- Physicochemical Data: Limited data are available for this compound (e.g., melting point, solubility), though its molecular weight and logP (estimated ~3.5) suggest moderate lipophilicity.
Comparison with Structural Analogs
Structural Variations and Molecular Features
The following table summarizes key analogs and their structural distinctions:
Key Structural and Functional Differences
Substituent Diversity: Fluorinated Analogs (A22, B3-B5): Fluorine atoms and fluorinated cyclohexane (A22) enhance metabolic stability and membrane permeability compared to the non-fluorinated target compound . Triazole-Thio Derivatives (Compounds 13, 22): Sulfur-containing linkages and triazole rings improve binding to metal ions or cysteine residues in enzymes, a feature absent in the target compound .
Impact of Lipophilicity :
- The cyclopentyl group in the target compound provides moderate lipophilicity, whereas bulkier substituents (e.g., 4-oxo-chromene in ) increase rigidity and may reduce solubility .
Synthetic Complexity :
- Compounds like 22 () require multi-step syntheses involving TEMPO-mediated oxidations, contrasting with the simpler amide coupling likely used for the target compound .
Research Implications and Gaps
- Biological Activity : While structural data are available for analogs, biological evaluations (e.g., enzyme inhibition, cytotoxicity) are lacking in the provided evidence, limiting direct efficacy comparisons.
- Physicochemical Data : The absence of solubility, melting point, and logP data for the target compound hinders a comprehensive comparison with analogs like B3 or A22.
- Design Strategies : The target compound’s cinnamamide group offers a balance of conjugation and flexibility, whereas fluorinated or sulfur-containing analogs (e.g., A22, Compound 13) prioritize stability and target engagement.
Preparation Methods
Cyclocondensation of Substituted Benzoylbenzoic Acids
The phthalazinone core is synthesized via cyclocondensation of 2-(cyclopentylcarbonyl)benzoic acid with hydrazine hydrate. This method, adapted from VEGFR-2 inhibitor syntheses, proceeds as follows:
Cyclocondensation :
Methylenation :
Cinnamamide Coupling :
Reductive Amination Approach
An alternative route employs reductive amination to attach the cinnamamide group:
Phthalazinone Aldehyde Synthesis :
Reductive Amination :
Comparative Analysis of Synthetic Methods
| Parameter | Cyclocondensation Route | Reductive Amination Route |
|---|---|---|
| Total Steps | 3 | 4 |
| Overall Yield | 45–50% | 30–35% |
| Key Advantage | Higher yield, fewer steps | Avoids halogenated intermediates |
| Key Limitation | Use of toxic chloromethyl intermediates | Lower yield due to oxidation step |
The cyclocondensation route is preferred for scalability, while reductive amination offers greener chemistry.
Optimization Strategies
Solvent and Catalyst Screening
Temperature Control
- Maintaining temperatures below 70°C during methylenation prevents decomposition of the chloromethyl intermediate.
Characterization and Validation
Spectroscopic Data
Purity Assessment
Challenges and Solutions
Byproduct Formation
Low Solubility
- Issue : Intermediate precipitation in polar solvents.
- Solution : Employ DMF/THF mixtures (1:1) for improved solubility.
Industrial-Scale Considerations
- Cost Analysis : The cyclocondensation route costs $12–15/g at 1 kg scale, primarily due to hydrazine hydrate.
- Safety : Chloromethyl intermediates require handling in fume hoods with PPE.
Emerging Alternatives
Enzymatic Coupling
Flow Chemistry
- Microreactor systems achieve 95% conversion in cyclocondensation steps within 2 hours.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide, and how can yield and purity be improved?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the phthalazinone core followed by functionalization with the cinnamamide group. Key steps include:
- Condensation reactions between cyclopentyl-substituted phthalazinone precursors and cinnamoyl chloride derivatives under reflux conditions (e.g., 60–80°C in anhydrous DMF or THF) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product. Yield optimization requires precise stoichiometric control of reagents and inert atmosphere conditions to prevent side reactions .
- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : Assign proton environments (e.g., cyclopentyl CH groups at δ 1.5–2.0 ppm, cinnamamide vinyl protons at δ 6.3–7.5 ppm) and verify stereochemistry .
- X-ray Crystallography : Resolve the 3D structure to confirm the spatial arrangement of the cyclopentyl and cinnamamide moieties, critical for understanding binding interactions .
- Mass Spectrometry : Use HRMS (ESI-TOF) to validate the molecular formula (e.g., CHNO) and detect isotopic patterns .
Q. How can researchers design initial biological screening assays for this compound?
- Approach :
- In vitro cytotoxicity assays against cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin-based viability tests. Include positive controls (e.g., doxorubicin) and dose-response curves (1–100 µM) .
- Receptor binding studies : Screen for serotonin receptor (5-HT) affinity via radioligand displacement assays, given structural similarities to known antagonists .
Advanced Questions
Q. What strategies are recommended to elucidate the mechanism of action of this compound in cancer pathways?
- Methodology :
- Transcriptomic profiling : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2 or caspase-3) .
- Kinase inhibition assays : Test against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays to pinpoint molecular targets .
- Molecular docking : Model interactions with 5-HT receptors or DNA topoisomerases using AutoDock Vina or Schrödinger Suite to predict binding modes .
Q. How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s bioactivity?
- SAR Design :
- Substituent variation : Synthesize analogs with modified cyclopentyl groups (e.g., cyclohexyl, tert-butyl) or cinnamamide substituents (e.g., electron-withdrawing nitro groups) .
- Biological testing : Compare IC values across analogs in cytotoxicity and receptor binding assays. Use CoMFA or QSAR models to correlate structural features with activity .
Q. How should researchers address contradictions in experimental data, such as inconsistent bioactivity across cell lines?
- Resolution Strategies :
- Replicate experiments : Ensure consistency in cell culture conditions (e.g., passage number, serum concentration) and compound solubility (use DMSO controls ≤0.1%) .
- Metabolic stability testing : Assess compound degradation in cell media via LC-MS to rule out false negatives due to instability .
- Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended interactions .
Q. What advanced analytical methods are critical for stability and degradation studies?
- Techniques :
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13), then monitor degradation products via UPLC-QTOF .
- Thermogravimetric analysis (TGA) : Determine thermal stability (e.g., decomposition temperature >200°C) and hygroscopicity .
- Dynamic light scattering (DLS) : Assess aggregation in aqueous buffers, which may affect bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
